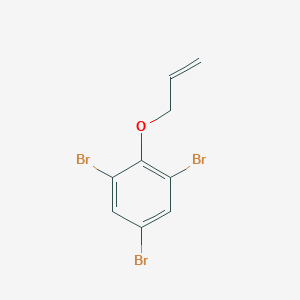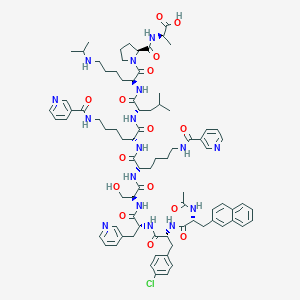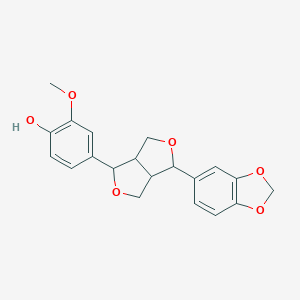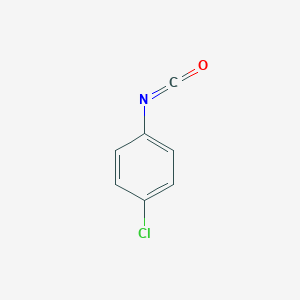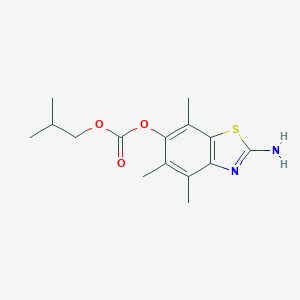
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate, also known as BTC-7a, is a chemical compound with potential applications in scientific research. It is a fluorescent dye that can be used to label proteins and nucleic acids, allowing for their visualization and tracking in biological systems.
Scientific Research Applications
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate has a wide range of potential applications in scientific research. It can be used as a fluorescent probe to label proteins and nucleic acids in biological systems, allowing for their visualization and tracking. It can also be used to study protein-protein interactions, protein-DNA interactions, and other biological processes. Additionally, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate has been used in the development of biosensors for the detection of various biomolecules.
Mechanism Of Action
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate works by binding to specific amino acid residues in proteins and nucleic acids, resulting in fluorescence emission. The mechanism of action is dependent on the local environment, such as pH and polarity, and can be modulated by changes in these factors. The fluorescence properties of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate make it a useful tool for studying biological processes in real-time.
Biochemical And Physiological Effects
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate has minimal biochemical and physiological effects on biological systems. It does not interfere with the function of proteins or nucleic acids and is non-toxic in vitro. However, its effects in vivo have not been extensively studied, and caution should be exercised when using it in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate in lab experiments include its high sensitivity and selectivity for labeling proteins and nucleic acids, as well as its compatibility with various biological systems. However, its limitations include its cost and the need for specialized equipment for fluorescence detection.
Future Directions
There are several future directions for the use of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate in scientific research. One area of focus is the development of new biosensors for the detection of specific biomolecules. Another area of interest is the use of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate in live-cell imaging to study biological processes in real-time. Additionally, there is potential for the development of new therapeutic agents based on the fluorescence properties of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate.
In conclusion, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate is a promising chemical compound with potential applications in scientific research. Its fluorescence properties make it a useful tool for studying biological processes in real-time, and its compatibility with various biological systems makes it a versatile tool for researchers. However, caution should be exercised when using it in vivo, and further studies are needed to fully understand its effects on biological systems.
Synthesis Methods
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate can be synthesized using a multi-step process involving the reaction of 2-amino-4,5,7-trimethyl-1,3-benzothiazole with 2-bromo-2-methylpropyl chloroformate. The resulting product is then treated with triethylamine to yield (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate. The synthesis method has been optimized for high yield and purity, and the resulting product has been characterized using various analytical techniques.
properties
CAS RN |
120164-23-0 |
|---|---|
Product Name |
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate |
Molecular Formula |
C15H20N2O3S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate |
InChI |
InChI=1S/C15H20N2O3S/c1-7(2)6-19-15(18)20-12-9(4)8(3)11-13(10(12)5)21-14(16)17-11/h7H,6H2,1-5H3,(H2,16,17) |
InChI Key |
UTHYCUPMRWDBJQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)OCC(C)C)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)OCC(C)C)C |
synonyms |
Carbonic acid, 2-amino-4,5,7-trimethyl-6-benzothiazolyl 2-methylpropyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



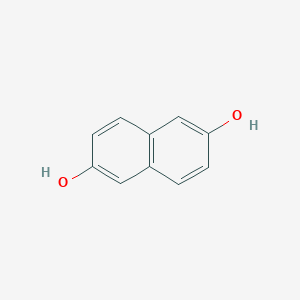
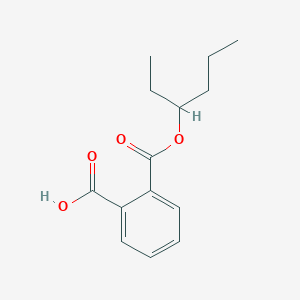
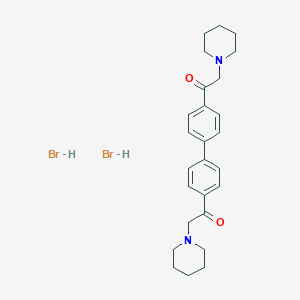
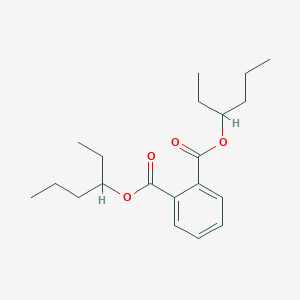
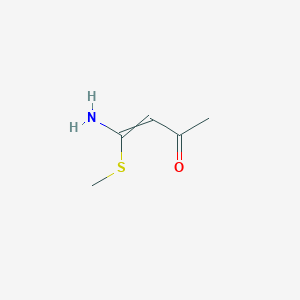
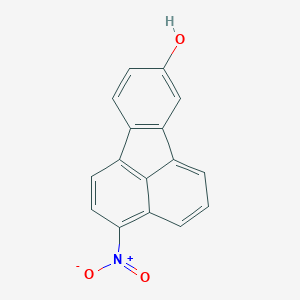
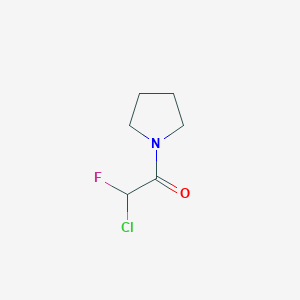
![1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one](/img/structure/B47148.png)
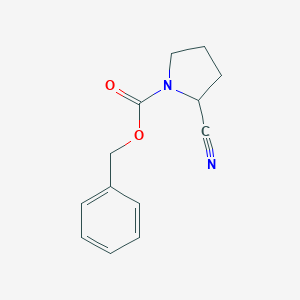
![3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane](/img/structure/B47157.png)
